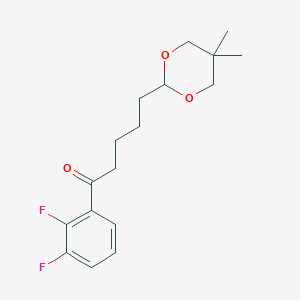

2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Description

Properties

IUPAC Name |

1-(2,3-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)12-6-5-7-13(18)16(12)19/h5-7,15H,3-4,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQRIQLDIYJWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645958 | |

| Record name | 1-(2,3-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-80-6 | |

| Record name | 1-(2,3-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 2',3'-Difluoro Valerophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical exploration of 2',3'-difluoro valerophenone derivatives, a class of compounds with significant potential in drug discovery. While not extensively documented in existing literature, a thorough analysis of their anticipated characteristics can be extrapolated from established principles of organic and medicinal chemistry. This document, therefore, serves as a predictive and methodological resource, detailing the synthesis, structural elucidation, key physicochemical properties, and potential biological relevance of these novel chemical entities. By synthesizing data from related fluorinated aromatics and ketones, this guide aims to equip researchers with the foundational knowledge and practical protocols necessary to investigate this promising, yet underexplored, area of chemical space.

Introduction: The Rationale for Fluorine in Drug Design

The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 2',3'-difluoro substitution pattern on the phenyl ring of valerophenone is of particular interest. This ortho-meta difluorination pattern can induce unique conformational preferences and electronic properties due to the strong electron-withdrawing nature of fluorine, potentially leading to novel structure-activity relationships (SAR). This guide will systematically deconstruct the anticipated physicochemical landscape of these derivatives, providing a roadmap for their synthesis and characterization.

Synthesis of 2',3'-Difluoro Valerophenone Derivatives

The most direct and industrially scalable route to 2',3'-difluoro valerophenone is the Friedel-Crafts acylation of 1,2-difluorobenzene with valeryl chloride or valeryl bromide.[2][3] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[4][5]

Proposed Synthetic Pathway

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich 1,2-difluorobenzene ring. The directing effects of the fluorine substituents will influence the regioselectivity of the acylation.

Sources

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

The Strategic Placement of Fluorine: A Technical Guide to the Structure-Activity Relationship of Fluorinated Valerophenones

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The valerophenone scaffold, a privileged structure in medicinal chemistry, has seen a resurgence of interest, particularly with the introduction of fluorine atoms. This strategic fluorination can dramatically alter the compound's pharmacokinetic and pharmacodynamic properties. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of fluorinated valerophenones. We will delve into the causal relationships behind experimental design, offering field-proven insights into how the position and nature of fluorine substitution impact biological activity, with a primary focus on their interaction with monoamine transporters. This document is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative, verifiable sources.

Introduction: The Valerophenone Core and the Transformative Power of Fluorine

Valerophenone, or 1-phenylpentan-1-one, is an aromatic ketone that serves as a foundational scaffold for a variety of biologically active compounds[1]. Its derivatives have been investigated for a range of therapeutic applications, including the inhibition of enzymes like carbonyl reductase[2]. In recent years, a significant number of valerophenone analogs, particularly those with fluorine substitutions, have emerged as potent modulators of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[3][4]. These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for many therapeutic agents and psychoactive substances[4][5].

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties[6]. Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen, yet it can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target[6][7]. In the context of valerophenones, fluorination can serve to:

-

Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability[7].

-

Modulate Receptor/Transporter Affinity and Selectivity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring and the carbonyl group, influencing how the molecule interacts with its target protein. This can lead to changes in binding affinity and selectivity between different transporters (e.g., DAT vs. SERT)[8].

-

Enhance Blood-Brain Barrier Penetration: In some cases, the addition of fluorine can increase the lipophilicity of a molecule, facilitating its passage across the blood-brain barrier.

This guide will systematically explore these effects, providing a framework for the rational design of novel fluorinated valerophenone derivatives.

The Core Scaffold: Understanding the Pharmacophore

The biological activity of valerophenone derivatives as monoamine transporter inhibitors is largely dictated by their three-dimensional structure and the spatial arrangement of key functional groups. The core pharmacophore can be understood as follows:

Caption: Core pharmacophoric elements of valerophenone-based monoamine transporter inhibitors.

The interaction with monoamine transporters is primarily driven by the protonated amine group forming ionic and hydrogen bonds within the transporter's binding pocket, while the aromatic ring engages in hydrophobic and π-stacking interactions. The carbonyl group can act as a hydrogen bond acceptor, and the length and bulk of the alkyl chain influence lipophilicity and steric fit.

Structure-Activity Relationship (SAR) of Phenyl Ring Fluorination

Para (4)-Fluorination

Substitution at the 4-position of the phenyl ring is a common motif. For instance, 4-fluoro-α-pyrrolidinopentiophenone (4F-α-PVP) is a known synthetic cathinone that acts as a potent inhibitor of dopamine and norepinephrine reuptake[9]. Generally, para-substitution with an electron-withdrawing group like fluorine can influence the electrostatic potential of the aromatic ring, potentially altering its interaction with the hydrophobic pockets of the transporters.

Meta (3)-Fluorination

Meta-fluorination has also been explored. For example, 3-fluoromethcathinone (3-FMC) has been identified as a component of "bath salts" and primarily acts on DAT, NET, and SERT[10]. The electronic effect of a meta-fluoro substituent differs from that of a para-substituent, which can lead to distinct differences in binding affinity and selectivity.

Ortho (2)-Fluorination

Ortho-fluorination is generally less common and can introduce significant steric hindrance, which may negatively impact binding affinity. Studies on monosubstituted methcathinone analogs have shown that 2-substituted analogs are generally less potent than their 3- or 4-substituted counterparts.

Quantitative Insights and Selectivity

Quantitative structure-activity relationship (QSAR) studies on para-substituted methcathinone analogs have demonstrated that the steric bulk of the substituent plays a crucial role in determining the selectivity for DAT versus SERT, with larger substituents favoring SERT inhibition[11]. While fluorine is not a particularly bulky substituent, its electronic influence is significant.

The ratio of a compound's potency at DAT versus SERT (DAT/SERT IC50 ratio) is a critical determinant of its pharmacological profile. Compounds with a high DAT/SERT ratio tend to have more pronounced psychostimulant effects and a higher abuse potential, whereas those with lower ratios may exhibit more entactogenic, MDMA-like effects[12].

Table 1: In Vitro Activity of Selected Fluorinated Cathinones at Monoamine Transporters

| Compound | Transporter | IC50 (nM) for Uptake Inhibition | DAT/SERT Ratio | Reference |

| α-PVP | DAT | 18.2 ± 2.1 | ~2900 | [13] |

| SERT | >10,000 | [13] | ||

| 4-Fluoro-α-PVP | DAT | 23.5 ± 2.5 | Not specified | [14] |

| SERT | >10,000 | [14] | ||

| 3-Fluoromethcathinone | DAT | 230 ± 30 | ~14 | [10] |

| NET | 130 ± 10 | [10] | ||

| SERT | 3300 ± 300 | [10] | ||

| 4-Fluoromethcathinone | DAT | 140 ± 20 | ~10 | [10] |

| NET | 120 ± 10 | [10] | ||

| SERT | 1400 ± 100 | [10] |

Note: Data is compiled from different studies and experimental conditions may vary, affecting direct comparability.

Impact of Alkyl Chain Fluorination

Fluorination is not limited to the aromatic ring. The introduction of fluorine onto the alkyl chain, particularly at the α-position to the carbonyl group, can also significantly modulate activity. The synthesis of α-fluoroketones can be achieved through various methods, including the reaction of enolates with electrophilic fluorine sources like Selectfluor.

While specific biological data for α-fluorovalerophenones is scarce in the reviewed literature, we can hypothesize the potential effects based on fundamental principles:

-

Increased Acidity of α-Protons: Fluorine's inductive effect would increase the acidity of the remaining α-proton, potentially influencing enolate formation and metabolic pathways.

-

Altered Conformation: The gauche effect between fluorine and adjacent electronegative atoms (like the carbonyl oxygen) could favor specific conformations of the alkyl chain, which may lead to a better or worse fit within the transporter's binding site.

-

Modified Lipophilicity: While a single fluorine atom has a minor impact on overall lipophilicity, its placement can alter the molecule's polarity distribution.

Further research is warranted to systematically evaluate the SAR of alkyl chain fluorination in the valerophenone series.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the following protocols are provided as examples of standard methodologies used in the synthesis and evaluation of fluorinated valerophenones.

Synthesis of 4-Fluorovalerophenone via Friedel-Crafts Acylation

This protocol describes a general and widely applicable method for the synthesis of para-fluorinated valerophenones.

Caption: Workflow for the synthesis of 4-Fluorovalerophenone.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Reagents: Slowly add valeryl chloride (1.0 eq) to the stirred suspension. Subsequently, add fluorobenzene (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Stir until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol outlines a standard procedure for determining the potency (IC50) of a compound to inhibit dopamine uptake in cells expressing the human dopamine transporter (hDAT). This is a functional assay that directly measures the compound's effect on transporter activity.

Materials:

-

HEK293 cells stably expressing hDAT

-

96-well microplates

-

[³H]Dopamine (radioligand)

-

Test compounds (fluorinated valerophenones)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation cocktail and microplate scintillation counter

Step-by-Step Procedure:

-

Cell Plating: Plate hDAT-expressing HEK293 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compounds or vehicle for 10-20 minutes at room temperature.

-

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.

-

Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove excess radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake (IC50 value) by non-linear regression analysis of the concentration-response curve. Specific uptake is defined as the total uptake minus the non-specific uptake (measured in the presence of a saturating concentration of a known DAT inhibitor like cocaine or GBR12909).

Metabolic Stability Considerations

A key driver for incorporating fluorine in drug design is to enhance metabolic stability. Fluorine atoms are often used to block sites of metabolic oxidation[7].

Caption: Influence of fluorination on the metabolic pathways of valerophenones.

While the C-F bond is highly stable, it is not entirely inert. Under certain enzymatic conditions, defluorination can occur, although this is generally a minor metabolic pathway for many fluorinated drugs[7]. The primary metabolic routes for fluorinated valerophenones are likely to involve oxidation of the alkyl chain and reduction of the carbonyl group, similar to their non-fluorinated counterparts. In vitro metabolic stability assays using liver microsomes or hepatocytes are crucial for experimentally determining the half-life and identifying the major metabolites of new fluorinated valerophenone derivatives.

Conclusion and Future Directions

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and testing a complete set of positional isomers (2-F, 3-F, and 4-F) of valerophenone and its N-alkylated analogs to obtain a clear and directly comparable dataset of their activities at DAT, SERT, and NET.

-

Exploration of Alkyl Chain Fluorination: Investigating the effects of mono- and di-fluorination at the α- and other positions of the butyl chain to understand its impact on potency and metabolic stability.

-

In-depth Mechanistic Studies: Moving beyond simple uptake inhibition assays to explore whether these compounds act as substrates (releasers) or blockers at the transporters, and to investigate their downstream signaling effects.

-

Pharmacokinetic Profiling: Conducting in vivo studies to determine the pharmacokinetic profiles of lead compounds, including their brain penetration and metabolic fate.

By combining rational design, guided by the SAR principles outlined in this guide, with robust experimental validation, the full potential of fluorinated valerophenones as valuable chemical probes and potential therapeutic agents can be realized.

References

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a new class of dopamine transporter inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

-

Glennon, R. A. (2014). Structure–activity relationships of synthetic cathinones. Current topics in behavioral neurosciences, 16, 19-45. [Link]

-

Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. [Link]

-

Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2018). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS chemical neuroscience, 9(1), 158–170. [Link]

-

Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Wikipedia. (2023). Valerophenone. Retrieved from [Link]

-

Bonano, J. S., et al. (2015). Quantitative structure–activity relationship (QSAR) analysis of para-substituted methcathinone analogs. Bioorganic & medicinal chemistry letters, 25(2), 269-273. [Link]

-

Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of toxicology, 94(4), 1085-1133. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

-

Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS chemical neuroscience, 6(12), 1957–1963. [Link]

-

Banks, M. L., et al. (2021). Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-Pyrrolidinovalerophenone Vaccine. Journal of Pharmacy & Pharmaceutical Sciences, 24, 368-378. [Link]

-

Cheng, M. H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15437. [Link]

-

Gu, H. H. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 66(1), 12-19. [Link]

-

Gillis, A., Aris, V. M., & Lounkine, E. (2023). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 28(1), 438. [Link]

-

Marusich, J. A., Antonazzo, K. R., Wiley, J. L., Blough, B. E., Partilla, J. S., & Baumann, M. H. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salt” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 87, 206-213. [Link]

-

Meanwell, N. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 64(1), 148-185. [Link]

-

Papaseit, E., et al. (2020). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in pharmacology, 11, 579. [Link]

Sources

- 1. pure.uva.nl [pure.uva.nl]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [academiccommons.columbia.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buy 4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride) | 850352-31-7 [smolecule.com]

- 9. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Deep Dive into the Computational Modeling of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical exploration of the computational modeling of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a representative fluorinated ketone with potential therapeutic applications. While direct experimental data on the 2',3'-difluoro isomer is limited, this whitepaper will leverage data from its close analog, 3',4'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, to establish a robust computational framework. We will delve into the core methodologies of molecular docking, molecular dynamics simulations, and quantum mechanics calculations, offering not just procedural steps but also the underlying scientific rationale. This document is intended for researchers, scientists, and drug development professionals seeking to harness the predictive power of computational chemistry to accelerate the discovery and optimization of novel fluorinated therapeutics.

Introduction: The Significance of Fluorine in Drug Design and the Promise of Valerophenone Scaffolds

The introduction of fluorine atoms into a drug molecule can profoundly alter its metabolic stability, binding affinity, and lipophilicity.[1][2] The unique electronic properties of fluorine, including its high electronegativity and ability to form strong bonds with carbon, make it a valuable tool for fine-tuning the properties of a lead compound.[1] The valerophenone scaffold, an aromatic ketone, has been identified as a versatile starting point for the development of bioactive molecules.[][4][5] Valerophenone derivatives have shown potential as inhibitors of enzymes like carbonyl reductase and as antagonists for receptors such as the histamine H1 receptor.[][6]

The subject of this guide, 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, combines the advantageous properties of a fluorinated aromatic ring with the core valerophenone structure. The dioxan moiety can also influence the molecule's solubility and metabolic profile. Due to the limited public data on the 2',3'-difluoro isomer, we will utilize its close structural analog, 3',4'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898786-99-7), as a surrogate for demonstrating computational methodologies.[7][] The principles and workflows described herein are directly transferable to the 2',3'-difluoro isomer and other similar fluorinated ketones.

This guide will provide a comprehensive overview of a multi-faceted computational approach to characterize the behavior of this molecule at the atomic level, offering insights that can guide further experimental investigation.

Foundational Analysis: Molecular Properties and Structural Integrity

Before embarking on complex simulations, a thorough understanding of the molecule's fundamental properties is paramount. This initial analysis serves as a crucial validation step and provides the necessary parameters for subsequent modeling.

Physicochemical Properties

A summary of the computed physicochemical properties for the analogous 3',4'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone provides a baseline for understanding the molecule's general characteristics.[9]

| Property | Value | Source |

| Molecular Formula | C16H20F2O3 | [9] |

| Molecular Weight | 298.32 g/mol | [9] |

| XLogP3 | 3.3 | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 5 | [9] |

These properties suggest a molecule with moderate lipophilicity and a good number of hydrogen bond acceptors, which could be critical for target engagement.

Structural Representation

A 2D representation of the core chemical structure is essential for understanding its connectivity and functional groups.

Figure 1: 2D structure of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule to its protein target.[10][11]

Rationale and Target Selection

Given that valerophenone derivatives have been shown to inhibit carbonyl reductase, we will use human Carbonyl Reductase 1 (CBR1) as a representative target for our docking studies.[][6] A suitable crystal structure for this protein is available in the Protein Data Bank (PDB ID: 1WMA).

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing a molecular docking simulation using AutoDock Vina, a widely used and validated open-source docking program.[12][13][14][15][16][17]

Step 1: Ligand Preparation

-

Obtain the 3D structure of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. This can be done by building the molecule in a molecular editor (e.g., Avogadro, ChemDraw) and exporting it as a .mol2 or .pdb file.

-

Use AutoDockTools (ADT) to convert the ligand file to the PDBQT format. This step adds partial charges and defines rotatable bonds.

Step 2: Receptor Preparation

-

Download the PDB file for human Carbonyl Reductase 1 (e.g., 1WMA) from the RCSB PDB database.

-

Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[18]

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

-

Use ADT to prepare the receptor. This involves adding polar hydrogens, assigning partial charges (Gasteiger charges are commonly used), and saving the file in the PDBQT format.

Step 3: Grid Box Definition

-

Identify the active site of the receptor. This can be inferred from the position of the co-crystallized ligand in the original PDB file or through literature review.

-

In ADT, define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters that will define the search space for the docking algorithm.

Step 4: Running the Docking Simulation

-

Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, as well as the grid box parameters.

-

Execute the AutoDock Vina command from the terminal, providing the configuration file as input.

Step 5: Analysis of Results

-

AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the docking results using a molecular graphics program. Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Visualization of the Docking Workflow

Figure 2: A streamlined workflow for molecular docking using AutoDock Vina.

Molecular Dynamics Simulations: Unveiling the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[19][20] MD simulations are crucial for assessing the stability of the docked pose and for understanding the subtle conformational changes that occur upon ligand binding.[20][21][22]

Rationale and Importance

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.[19] For drug discovery, this allows for the detailed examination of the stability of protein-ligand interactions, the role of solvent molecules, and the calculation of binding free energies.[20][21]

Experimental Protocol: MD Simulation with GROMACS

This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS, a versatile and widely used open-source MD engine.[19][23][24][25][26][27]

Step 1: System Preparation

-

Start with the best-docked pose of the protein-ligand complex obtained from the molecular docking step.

-

Generate a topology file for the ligand. This can be done using tools like the CHARMM General Force Field (CGenFF) server or the Automated Topology Builder (ATB). The topology file contains the parameters that describe the bonded and non-bonded interactions of the ligand.

-

Combine the protein and ligand topologies and coordinate files.

Step 2: Solvation and Ionization

-

Create a simulation box (e.g., cubic, dodecahedron) around the protein-ligand complex.

-

Fill the box with a chosen water model (e.g., TIP3P, SPC/E).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological salt concentrations.

Step 3: Energy Minimization

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

Step 4: Equilibration

-

Perform a two-phase equilibration. First, equilibrate the system under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

-

Second, equilibrate under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

Step 5: Production MD

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or more). The length of the simulation will depend on the specific biological question being addressed.[23]

Step 6: Trajectory Analysis

-

Analyze the resulting trajectory to understand the dynamic behavior of the system. Common analyses include:

-

Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of key interactions.

-

Principal Component Analysis (PCA) to identify large-scale conformational changes.

-

Visualization of the MD Simulation Workflow

Figure 3: A comprehensive workflow for molecular dynamics simulations with GROMACS.

Quantum Mechanics Calculations: Achieving High Accuracy for Key Interactions

For a more accurate description of the electronic structure and energetics of the ligand and its interaction with the protein active site, quantum mechanics (QM) calculations are indispensable.[28][29][30] Density Functional Theory (DFT) is a popular QM method that offers a good balance between accuracy and computational cost for systems of this size.[28][29][30][31][32][33]

Rationale and Application

QM calculations can be used to:

-

Accurately determine the partial charges of the ligand for use in classical MD simulations.

-

Calculate the energy of different ligand conformations to understand its intrinsic flexibility.

-

Investigate the nature of specific interactions, such as halogen bonds or charge-transfer interactions, which may not be accurately described by classical force fields.

-

Perform QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, where the active site is treated with QM and the rest of the protein and solvent are treated with MM, to study enzymatic reactions or to obtain highly accurate binding energies.[28]

Experimental Protocol: DFT Calculations with Gaussian

This protocol outlines a general procedure for performing DFT calculations on the ligand using the Gaussian software package.[30][31][33][34][35]

Step 1: Input File Preparation

-

Create an input file (.gjf or .com) containing the Cartesian coordinates of the 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone molecule.

-

Specify the desired level of theory and basis set. A common choice for geometry optimization and frequency calculations is the B3LYP functional with the 6-31G(d) basis set.

-

Define the charge and multiplicity of the molecule.

-

Specify the type of calculation to be performed (e.g., geometry optimization, frequency calculation, single-point energy).

Step 2: Running the Calculation

-

Submit the input file to the Gaussian program.

Step 3: Analysis of Output

-

Analyze the output file (.log or .out) to obtain the desired information.

-

For a geometry optimization, check that the calculation has converged to a stationary point (no imaginary frequencies).

-

Extract optimized coordinates, energies, and other properties of interest, such as dipole moment and molecular orbitals (HOMO/LUMO).

Visualization of the QM Calculation Workflow

Figure 4: A simplified workflow for performing DFT calculations using Gaussian.

Conclusion and Future Directions

This technical guide has provided a comprehensive, step-by-step framework for the computational modeling of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. By integrating molecular docking, molecular dynamics simulations, and quantum mechanics calculations, researchers can gain a deep understanding of the molecule's potential as a drug candidate. The workflows and protocols detailed herein are not only applicable to the target molecule but can also be adapted for the study of other fluorinated compounds and small molecule drug candidates.

The insights gained from these computational studies, such as predicted binding modes, interaction stability, and electronic properties, can be used to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline. Future work could involve the use of more advanced techniques, such as enhanced sampling methods for calculating binding free energies and QM/MM simulations to investigate potential reaction mechanisms with the target enzyme. The continued development of computational methods and hardware will undoubtedly further enhance our ability to design and optimize the next generation of therapeutics.

References

- Bekker, A., Berendsen, H. J. C., Dijkstra, E. J., van Drunen, R., van Gunsteren, W. F., & Postma, J. P. M. (1987).

-

Bolton, E. E., Wang, Y., Thiessen, P. A., & Bryant, S. H. (2008). PubChem: Integrated Platform of Small Molecules and Biological Activities. Annual Reports in Computational Chemistry, 4, 217–241. [Link]

- Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.

-

Van Der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. C. (2005). GROMACS: Fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701–1718. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.[Link]

-

Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]

-

PubChem. (n.d.). 3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

- Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.

- Lin, H., & Truhlar, D. G. (2007). QM/MM: what have we learned, where are we, and where do we go from here? Theoretical Chemistry Accounts, 117(2), 185–199.

- Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics, 79(2), 926–935.

- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422.

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33–38. [Link]

- Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871.

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.

- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949.

-

Wikipedia. (2024). Molecular dynamics. Wikimedia Foundation. Retrieved from [Link]

-

Gaussian, Inc. (n.d.). Gaussian 16. Gaussian, Inc. Retrieved from [Link]

- Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular dynamics simulations: advances and applications. Advances in and Applications of Computer-Aided Drug Design, 1-27.

-

The Good Scents Company. (n.d.). valerophenone. The Good Scents Company. Retrieved from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.

- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.

-

AutoDock. (n.d.). AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

-

GROMACS. (n.d.). GROMACS Tutorials. The GROMACS development team. Retrieved from [Link]

- Hess, B., Kutzner, C., van der Spoel, D., & Lindahl, E. (2008). GROMACS 4: algorithms for highly efficient, load-balanced, and scalable molecular simulation.

- Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New docking and virtual screening tools.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315–2372.

-

BIOVIA. (n.d.). Discovery Studio. Dassault Systèmes. Retrieved from [Link]

-

Schrödinger, LLC. (2023). Maestro. Schrödinger, LLC. Retrieved from [Link]

- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789.

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(30), 21455-21465. [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

MolSoft LLC. (2024). Ligand Docking in ICM. MolSoft LLC. Retrieved from [Link]

-

Wikipedia. (2024). Gaussian (software). Wikimedia Foundation. Retrieved from [Link]

- Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual Review of Biophysics, 41, 429–452.

-

PubChem. (n.d.). (2,2-Dimethyl-1,3-dioxan-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. valerophenone, 1009-14-9 [thegoodscentscompany.com]

- 7. 3',4'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone | 898786-99-7 [sigmaaldrich.com]

- 9. 3',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | C16H20F2O3 | CID 24727872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 15. dasher.wustl.edu [dasher.wustl.edu]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 20. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. youtube.com [youtube.com]

- 25. GROMACS Tutorials [mdtutorials.com]

- 26. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 27. Protein-Ligand Complex [mdtutorials.com]

- 28. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 30. medium.com [medium.com]

- 31. gaussian.com [gaussian.com]

- 32. researchgate.net [researchgate.net]

- 33. ritme.com [ritme.com]

- 34. gaussian.com [gaussian.com]

- 35. Gaussian (software) - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a key intermediate in pharmaceutical research and development. The described synthetic approach is a multi-step process designed for robustness and scalability, commencing with the protection of a key aldehyde, followed by the formation of a Grignard reagent and its subsequent acylation of 1,2-difluorobenzene. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, and expert insights into critical experimental parameters.

Introduction: Significance and Synthetic Strategy

2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents. The difluorinated phenyl ring is a common motif in modern pharmaceuticals, imparting desirable properties such as enhanced metabolic stability and binding affinity. The valerophenone backbone, with its protected aldehyde functionality, allows for further selective chemical modifications.

The synthetic strategy detailed herein is a convergent approach, designed to maximize efficiency and yield. The core of this strategy involves the coupling of two key fragments: a difluorinated aromatic ring and a five-carbon aliphatic chain bearing a protected aldehyde. This is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. To prevent unwanted side reactions with the highly reactive Grignard reagent, the aldehyde on the aliphatic chain is protected as a cyclic acetal using neopentyl glycol. Acetals are excellent protecting groups for aldehydes and ketones as they are stable to strongly nucleophilic and basic conditions, such as those present in Grignard reactions[1][2][3]. The final key step is a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to introduce the acyl group onto the difluorobenzene ring[4][5][6].

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a three-stage process: protection of the starting aldehyde, formation of the Grignard reagent, and the final acylation reaction.

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Bromovaleraldehyde | ≥95% | Commercially Available |

| Neopentyl glycol | ≥98% | Commercially Available |

| p-Toluenesulfonic acid monohydrate | ≥98% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Magnesium turnings | ≥99.5% | Commercially Available |

| Iodine | Crystal | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| 1,2-Dibromoethane | ≥98% | Commercially Available |

| 2,3-Difluorobenzoyl chloride | ≥98% | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Saturated aqueous ammonium chloride | Prepared in-house | |

| Saturated aqueous sodium bicarbonate | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous magnesium sulfate | Commercially Available |

Step-by-Step Synthesis

This initial step involves the protection of the aldehyde functionality of 5-bromovaleraldehyde as a cyclic acetal. The use of neopentyl glycol leads to the formation of a stable 1,3-dioxane ring[7][8][9]. This protection is crucial to prevent the aldehyde from reacting in the subsequent Grignard formation and coupling steps.

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromovaleraldehyde (1 equivalent), neopentyl glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents) in toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane.

The formation of a Grignard reagent requires anhydrous conditions to prevent quenching of the highly reactive organometallic species[10][11]. A small amount of iodine or 1,2-dibromoethane is often used to activate the magnesium surface and initiate the reaction.

Protocol:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 equivalents) to the flask and briefly heat under vacuum, then cool under a stream of dry nitrogen.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is used directly in the next step.

The final step is the acylation of the Grignard reagent with 2,3-difluorobenzoyl chloride. This reaction should be carried out at low temperatures to prevent the common side reaction of Grignard reagents adding to the newly formed ketone, which would lead to a tertiary alcohol[12][13][14].

Protocol:

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of 2,3-difluorobenzoyl chloride (0.9 equivalents) in anhydrous THF.

-

Cool this solution to -20 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent from Stage 2 to the cooled solution of the acid chloride via a cannula. Maintain the temperature below -15 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the final product, 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Results |

| ¹H NMR | Resonances corresponding to the aromatic protons of the difluorophenyl ring, the methylene protons of the valerophenone chain, the methine proton of the dioxane ring, and the methyl protons of the neopentyl group. |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the aliphatic carbons of the side chain and protecting group. |

| ¹⁹F NMR | Two distinct resonances for the two non-equivalent fluorine atoms on the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target compound. |

| Purity (by HPLC) | ≥95% |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. Strict anhydrous and inert atmosphere techniques must be employed.

-

Toluene, tetrahydrofuran, and diethyl ether are flammable solvents. Avoid open flames and sparks.

-

Acyl chlorides are corrosive and lachrymatory. Handle with care.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and reproducible method for the preparation of 2',3'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. By employing a robust protecting group strategy and carefully controlling reaction conditions, this valuable synthetic intermediate can be obtained in good yield and high purity. The insights and detailed steps provided herein are intended to enable researchers in the field of drug discovery and development to successfully synthesize this and related compounds.

References

-

Cason, J., & Kraus, K. W. (1955). Ketone Synthesis by the Grignard Reaction with Acid Chlorides in Presence of Ferric Chloride. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

-

Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Pearson. (2022). Acetal Protecting Group Explained. [Link]

-

The Chemical Company. (n.d.). Neopentyl Glycol. [Link]

-

University of Calgary. (n.d.). Ch14: Organometallic Compounds. [Link]

-

Wikipedia. (n.d.). Neopentyl glycol. [Link]

-

Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. [Link]

-

Saskoer.ca. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. [Link]

-

YouTube. (2018). Grignard Reagent Reaction Mechanism. [Link]

-

JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

-

KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. [Link]

-

YouTube. (2019). synthesis of organometallic reagents. [Link]

-

YouTube. (2021). Organometallic Reagent Introduction and Formation. [Link]

-

University of Rochester. (n.d.). 25. The Grignard Reaction. [Link]

- Google Patents. (n.d.). US3839362A - Method of production of 4,4-dimethyl-1,3-dioxane.

-

ResearchGate. (2022). Optimization of 4,4-Dimethyl-1,3-dioxane Synthesis Conditions in Condensation of tert-Butanol with Formaldehyde over Zeolites A and X. [Link]

- Google Patents. (n.d.). RU2624678C1 - Method of producing 4,4-dimethyl-1,3-dioxane.

-

ACS Publications. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

-

Chem-Station Int. Ed. (2014). Protection of Carbonyl Groups. [Link]

-

Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]

-

Safrole. (n.d.). Valerophenone: Synthesis Methods and Physico-Chemical Characterization. [Link]

-

YouTube. (2018). Friedel-Crafts Acylation. [Link]

-

Organic Syntheses. (n.d.). 2-phenyl-2,3-dihydrofuran. [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]

- 3. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 8. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]

- 9. thechemco.com [thechemco.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of Fluorinated Ketones

Preamble: The Analytical Imperative for Fluorinated Ketones

The strategic incorporation of fluorine into ketone moieties has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Peptidyl fluoromethyl ketones (FMKs), for example, have proven to be effective covalent protease inhibitors for treating a range of diseases.[2] However, the unique electronic properties of the C-F bond introduce distinct challenges for analytical characterization. Standard analytical workflows often require modification to ensure accurate structural elucidation, purity assessment, and quantification.

This guide provides an in-depth, multi-modal framework for the robust characterization of fluorinated ketones. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven protocols and data interpretation insights to empower researchers in drug discovery and development. We will detail an integrated approach that leverages the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Chromatography, and Vibrational Spectroscopy to build a self-validating analytical dossier for any fluorinated ketone.

The Central Role of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

For any fluorinated analyte, ¹⁹F NMR spectroscopy is not merely an ancillary technique; it is the analytical centerpiece. Its utility stems from the intrinsic properties of the ¹⁹F nucleus: 100% natural abundance, a high gyromagnetic ratio (second only to ¹H), and an expansive chemical shift range (~800 ppm) that minimizes signal overlap, a common challenge in complex molecules.[3]

2.1. Causality: Why ¹⁹F NMR Excels

-

Direct Quantification without Reference Standards: The signal intensity in ¹⁹F NMR is directly proportional to the number of fluorine nuclei, enabling accurate purity determination and quantification (qNMR) using a known internal standard without needing an authentic standard of the analyte itself.[3] This is a significant advantage in early-stage discovery where reference materials are scarce.

-

Unparalleled Specificity: The wide chemical shift window provides exquisite resolution, allowing for the clear identification and quantification of fluorinated parent compounds, impurities, and degradation products, even in complex mixtures.[4]

-

Structural Insight: ¹⁹F-¹H and ¹⁹F-¹³C coupling constants provide critical information about the connectivity and spatial arrangement of atoms within the fluorinated moiety, aiding in complete structural elucidation.[4][5]

2.2. Protocol: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment

This protocol outlines a validated method for determining the purity of a fluorinated ketone using an internal standard.

Objective: To accurately quantify a fluorinated ketone active pharmaceutical ingredient (API).

Materials:

-

Fluorinated ketone sample

-

High-purity internal standard (e.g., trifluoroacetic acid, TFA, or another fluorinated compound with a known purity and a non-overlapping signal)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Class A volumetric flasks and pipettes

-

NMR spectrometer (≥400 MHz) with a fluorine-capable probe

Step-by-Step Methodology:

-

Preparation of Internal Standard (IS) Stock Solution:

-

Accurately weigh approximately 50 mg of the internal standard into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen deuterated solvent. Calculate the exact concentration in mg/mL.

-

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of the fluorinated ketone sample into a vial.

-

Using a calibrated pipette, add exactly 1.0 mL of the IS stock solution to the vial.

-

Vortex thoroughly for at least 1 minute to ensure complete dissolution and homogeneity.

-

-

NMR Acquisition:

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹⁹F NMR spectrum. Key Parameter Rationale:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient to ensure full magnetization recovery for accurate integration. This is the most critical parameter for quantification.

-

Pulse Angle: Use a 90° pulse to maximize signal intensity.

-

Number of Scans (ns): Adjust to achieve a signal-to-noise ratio (S/N) of >100:1 for the smallest peak of interest.

-

Decoupling: Use proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets and improved S/N.

-

-

-

Data Processing and Calculation:

-

Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the FID.

-

Phase and baseline correct the spectrum carefully.

-

Integrate the distinct signals for the analyte and the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

-

I = Integral area

-

N = Number of fluorine atoms in the signal

-

MW = Molecular weight

-

m = Mass

-

Purity_IS = Purity of the internal standard

-

2.3. Data Presentation: Typical ¹⁹F NMR Chemical Shifts

| Fluorine Environment | Typical Chemical Shift Range (ppm vs. CFCl₃) | Notes |

| -CF₃ (aliphatic) | -50 to -80 | Can shift further downfield if adjacent to electron-withdrawing groups. |

| -CF₂-C=O | -110 to -130 | Highly dependent on the overall structure. |

| Ar-F | -100 to -170 | Position on the aromatic ring significantly impacts the shift. |

| >CF-C=O (alpha-fluoro) | -180 to -210 | The deshielding effect of the carbonyl is pronounced.[5] |

Mass Spectrometry: Unveiling Molecular Weight and Structure

Mass spectrometry is indispensable for confirming molecular weight and probing fragmentation patterns to support structural assignments. However, fluorinated compounds can behave atypically.

3.1. Causality: Ionization and Fragmentation Choices

-

Ionization Technique: Standard Electron Ionization (EI) can be too harsh for many fluorinated molecules, often failing to produce a discernible molecular ion.[6] Field Ionization (FI) is a much softer technique that excels at generating molecular ions for volatile fluorine compounds, making it highly suitable for unambiguous molecular weight determination.[6] For less volatile or thermally labile compounds, Electrospray Ionization (ESI) coupled with LC is the method of choice.

-

Fragmentation Patterns: In EI-MS, α-cleavage (cleavage of the C-C bond adjacent to the carbonyl) is a dominant fragmentation pathway for ketones.[7] The presence of fluorine atoms influences fragmentation, and the mass spectra of fluorocarbons can be complex.[8] High-resolution MS (HRMS) is critical for determining elemental composition from accurate mass measurements, helping to distinguish between compounds with similar nominal masses.

3.2. Integrated Workflow: LC-HRMS for Complex Mixtures

For analyzing fluorinated ketones in complex matrices, such as in-process drug manufacturing samples or environmental testing, an integrated LC-HRMS approach is superior.[9]

Caption: LC-HRMS workflow for fluorinated ketone identification.

Chromatographic Separation: Taming Volatility and Polarity

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated by the analyte's volatility and thermal stability.

4.1. Gas Chromatography (GC) GC is ideal for volatile and thermally stable fluorinated ketones.

-

Derivatization: For ketones and aldehydes, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can significantly improve chromatographic performance and detection sensitivity, especially with an Electron Capture Detector (ECD).[10]

-

Column Selection: A mid-polarity column (e.g., 5% phenyl methylpolysiloxane) is often a good starting point. For highly fluorinated compounds, specialized columns may be required.

-

Coupling to MS: GC-MS provides a powerful combination of separation and identification.[11]

4.2. Liquid Chromatography (LC) LC is the dominant technique for the vast majority of fluorinated ketones in the pharmaceutical industry due to their limited volatility.

-

Column Selection: Reversed-phase chromatography on C18 columns is common. For highly polar or highly fluorinated compounds, a column with a pentafluorophenyl (PFP or F5) stationary phase can offer alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions.

-

Mobile Phase: Standard mobile phases like acetonitrile/water or methanol/water are typically used. Adding a small amount of formic acid can improve peak shape for ionizable compounds.

-

Detection: Diode-Array Detection (DAD) provides UV-Vis spectra, while coupling to MS (as described above) is essential for confirmation.[12]

Caption: Decision tree for selecting the appropriate chromatographic method.

Vibrational Spectroscopy and Thermal Analysis

5.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and effective technique for functional group identification and is often used as a first-pass quality control check.[13]

-

C=O Stretch: The carbonyl stretch is a strong, sharp band typically found between 1650-1800 cm⁻¹. Its exact position is sensitive to the electronic environment; fluorination on the α-carbon typically shifts this band to a higher wavenumber (frequency).[7]

-

C-F Stretch: Strong C-F stretching bands appear in the 1000-1400 cm⁻¹ region. The complexity of this region can make specific assignments difficult, but it provides a clear fingerprint for the presence of fluorination.[14]

5.2. Thermal Analysis (TGA/DSC) For fluorinated ketones intended for use in materials or as part of final drug formulations, understanding thermal stability is critical.

-

Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, revealing decomposition temperatures and the presence of residual solvents or hydrates. The thermal stability of fluorinated compounds can be poor compared to their non-fluorinated analogs.[15]

-

Differential Scanning Calorimetry (DSC): Detects phase transitions such as melting points, glass transitions, and crystallization events, providing a comprehensive thermal profile of the material.

Conclusion: An Integrated, Self-Validating Approach

The robust characterization of fluorinated ketones is not achieved by a single technique but by the logical integration of multiple orthogonal methods. A typical workflow begins with FTIR and LC-MS for initial identification and purity screening. This is followed by definitive structural elucidation using a combination of ¹H, ¹³C, and ¹⁹F NMR. Finally, ¹⁹F qNMR provides the gold standard for purity and content determination. This multi-modal approach creates a self-validating system where the results from each technique corroborate the others, ensuring the highest degree of confidence in the final analytical report. This framework empowers researchers to navigate the complexities of fluorinated compounds, accelerating the development of next-generation pharmaceuticals and advanced materials.

References

- U.S. National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.

- U.S. National Institutes of Health (NIH), PMC. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.

- RTI Laboratories. FTIR Analysis.

- Semantic Scholar. 19F-centred NMR analysis of mono-fluorinated compounds.

- Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.

- MDPI. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications.

- Royal Society of Chemistry. Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography.

- Oregon State University. CH 336: Ketone Spectroscopy.

- LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.

- Organic Chemistry Portal. Direct α-Fluorination of Ketones Using N-F Reagents.

- Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination.

- Scientific & Academic Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.

- ACS Publications. PVDF/PGMA Blend Membranes: NIPS-Driven Microstructure, Thermodynamic Miscibility, and Enhanced Wettability.

- ACS Publications. Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations.

- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- U.S. EPA. CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS).

- PubMed. Raman study on conformational equilibria of fluoroacetone in aqueous solutions.

- ACS Publications. Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis.

- SciSpace. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.

- ResearchGate. FTIR normalized spectra of the ketone carbonyl absorption band at 1716....

- JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.

- PubMed. Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS.

- Midac Corporation. PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST.

- Oxford Academic. Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances.

- RSC Publishing. Ratiometric sensing of fluoride ions using Raman spectroscopy.

- Google Patents. WO2005085398A2 - Fluorinated ketone and fluorinated ethers as working fluids for thermal energy conversion.

- PubMed. NMR spectra of fluorinated carbohydrates.

- PubMed. Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes.

- ChemRxiv. Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides.

- NIST. Mass spectra of fluorocarbons.

- Regulations.gov. February 7, 2025 CWA Methods Team, Engineering and Analysis Division (4303T) Office of Science and Technology U.S. Environment.

- ResearchGate. FTIR spectra of the fluorinated microspheres prepared with various....

- ResearchGate. Ratiometric sensing of fluoride ions using Raman spectroscopy.

- Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes.

- ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.

- JD Supra. PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS.

- Shimadzu. A644A Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G.

- ACS Publications. PVDF/PGMA Blend Membranes: NIPS-Driven Microstructure, Thermodynamic Miscibility, and Enhanced Wettability.

- Metrohm. PFAS 101 - Profiler.

- ResearchGate. Raman spectra of fluorinated samples in dynamic (top) and static (bottom) modes..

- U.S. National Institutes of Health (NIH), PMC. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters.

- Royal Society of Chemistry. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 6. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]